IDX184
Overview
Description
IDX184 is a liver-targeted prodrug of 2’-methylguanosine monophosphate. It is primarily developed as a nucleotide polymerase inhibitor for the treatment of chronic hepatitis C virus infection . This compound has shown significant antiviral activity and is designed to enhance the formation of its active triphosphate form in the liver .
Preparation Methods
IDX184 is synthesized through a series of chemical reactions involving the modification of 2’-methylguanosine. The industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
IDX184 undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of 2’-methylguanosine to its monophosphate form.
Substitution: Introduction of the phosphoramidate group to enhance liver targeting.
Hydrolysis: The prodrug is hydrolyzed in the liver to release the active 2’-methylguanosine monophosphate.
Common reagents used in these reactions include phosphorylating agents and phosphoramidate reagents. The major product formed from these reactions is the active triphosphate form of 2’-methylguanosine .
Scientific Research Applications
IDX184 has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide polymerase inhibitors.
Biology: Investigated for its effects on viral replication and liver targeting.
Industry: Potential use in the development of other liver-targeted prodrugs and antiviral therapies.
Mechanism of Action
IDX184 exerts its effects by inhibiting the non-structural 5B RNA-dependent RNA polymerase of the hepatitis C virus. The prodrug is designed to deliver the active triphosphate form of 2’-methylguanosine in the liver, where it inhibits viral replication by incorporating into the viral RNA and causing chain termination .
Comparison with Similar Compounds
IDX184 is compared with other nucleotide inhibitors such as ribavirin, sofosbuvir, and R7128. Unlike these compounds, this compound is specifically designed to target the liver, enhancing its antiviral activity and reducing systemic exposure . This liver-targeted approach makes this compound unique among nucleotide polymerase inhibitors.
Similar compounds include:
Ribavirin: A widely used antiviral drug with broad-spectrum activity.
Sofosbuvir: An FDA-approved nucleotide inhibitor for hepatitis C virus.
R7128: Another nucleotide inhibitor in clinical trials for hepatitis C virus.
This compound stands out due to its liver-targeted delivery and potent antiviral activity, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHMGRXAHIXTBM-TWFJNEQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N6O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028050 | |
Record name | IDX-184 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036915-08-8 | |
Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IDX-184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDX-184 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDX-184 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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